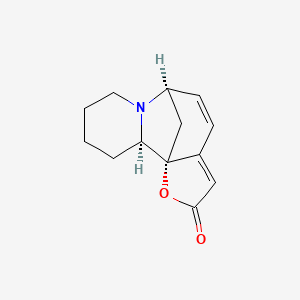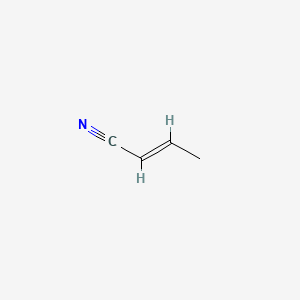
Crotononitrile
Vue d'ensemble
Description
Crotononitrile, also known as (E)-But-2-enenitrile, is an organic compound with the molecular formula CH3CH=CHCN. It is a colorless to pale yellow liquid that is soluble in diethyl ether and acetone. This compound is an important intermediate in organic synthesis and is widely used in various chemical reactions due to its reactive double bond and nitrile group .
Applications De Recherche Scientifique
Crotononitrile has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrazoles and indoles.
Biology: this compound’s derivatives are studied for their biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
Target of Action
Crotononitrile, also known as (E)-But-2-enenitrile, is a compound that has been found to interact with specific targets in the body. The primary targets of this compound are the inferior olive and the piriform cortex . These targets are part of the central nervous system and play crucial roles in motor coordination and olfactory processing, respectively .
Mode of Action
This compound interacts with its targets primarily through its role as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . This interaction leads to changes in the biochemical processes within the cells, affecting their function .
Biochemical Pathways
It is known that this compound can influence the oxidation of alcohols and aldehydes to their corresponding methyl esters . This process involves the transfer of hydrogen atoms, a reaction in which this compound acts as a hydrogen acceptor .
Pharmacokinetics
The physicochemical properties of this compound, such as its boiling point, critical temperature, and density , can influence its ADME properties. These properties can affect how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The action of this compound on its targets can lead to various molecular and cellular effects. For instance, exposure to this compound has been associated with neurotoxic effects, including changes in motor behavior . These effects are likely due to the compound’s interaction with the inferior olive and the piriform cortex .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals, pH levels, temperature, and other environmental conditions can affect how this compound interacts with its targets and how it is metabolized in the body . Furthermore, the impact of this compound on bacterial communities suggests that it can have different effects depending on the specific environmental context .
Analyse Biochimique
Biochemical Properties
Crotononitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key interactions involves the enzyme cytochrome P450 2E1 (CYP2E1), which metabolizes this compound into reactive intermediates. These intermediates can interact with other biomolecules, leading to various biochemical effects. This compound has also been shown to act as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions, highlighting its versatility in biochemical processes .
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. Studies have shown that this compound can induce neurotoxicity, particularly affecting the vestibular and auditory sensory epithelia. This compound causes hair cell degeneration in these tissues, leading to vestibular dysfunction and balance issues . Additionally, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules at the cellular level. This compound binds to enzymes such as CYP2E1, leading to the formation of reactive intermediates that can cause cellular damage. This binding interaction results in enzyme inhibition or activation, depending on the specific context. Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under controlled conditions, but it can degrade into various byproducts over extended periods. Long-term exposure to this compound has been associated with persistent neurotoxic effects, including degeneration of neurons in the inferior olive and piriform cortex . These temporal effects highlight the importance of monitoring this compound’s stability and degradation in experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces mild neurotoxic effects, while higher doses can lead to severe toxicity and even lethality. Studies have shown that co-treatment with CYP2E1 inhibitors can reduce the acute toxicity of this compound, suggesting a dose-dependent relationship between this compound exposure and its toxic effects . These findings underscore the need for careful dosage considerations in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by the enzyme CYP2E1. This enzyme catalyzes the initial metabolism of this compound, leading to the release of cyanide and other reactive intermediates. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The involvement of this compound in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Understanding these transport and distribution mechanisms is crucial for predicting this compound’s effects in different biological contexts.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of this compound is essential for understanding its precise biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Crotononitrile can be synthesized through several methods. One common method involves the condensation of active methylene nitriles with aldehydes or ketones. This reaction is typically conducted in a mixture of benzene, acetic acid, and ammonium acetate . Another method involves the addition of active methylene nitriles to nitriles .
Industrial Production Methods: In industrial settings, this compound is often produced from crotonic acid. The process involves dehydrating crotonic acid using benzenesulfonyl chloride and pyridine, followed by distillation to obtain the final product. This method is efficient and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Crotononitrile undergoes various types of chemical reactions, including:
Oxidation: this compound can act as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions.
Reduction: It can be reduced to form corresponding amines.
Substitution: this compound reacts with electrophiles and nucleophiles, including carbon, nitrogen, sulfur, and oxygen electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Ruthenium catalysts are commonly used in hydrogen transfer reactions involving this compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Methyl esters can be formed from alcohols and aldehydes in the presence of this compound.
Reduction: Amines are the major products of reduction reactions.
Substitution: Depending on the reagents used, a variety of substituted nitriles can be formed.
Comparaison Avec Des Composés Similaires
Acrylonitrile: Similar to crotononitrile but with a different structure and reactivity.
Fumaronitrile: Another unsaturated nitrile with distinct chemical properties.
Malononitrile: Contains two nitrile groups and is used in different types of reactions.
Uniqueness of this compound: this compound is unique due to its combination of a reactive double bond and a nitrile group, making it a versatile reagent in organic synthesis. Its ability to act as a hydrogen acceptor in hydrogen transfer reactions sets it apart from other nitriles .
Propriétés
IUPAC Name |
(E)-but-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKMVIVFRUYPLQ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063604, DTXSID801026544 | |
| Record name | 2-Butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-Butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Soluble in water (25 g/L at 25 deg C); [ChemIDplus] Slightly yellow clear liquid; [MSDSonline] | |
| Record name | 2-Butenenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8129 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
16 °C | |
| Record name | 2-Butenenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8129 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
32.0 [mmHg] | |
| Record name | 2-Butenenitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8129 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-26-9, 4786-20-3 | |
| Record name | trans-Crotononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenenitrile, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-Butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Crotononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTENENITRILE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E74GS2HL23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


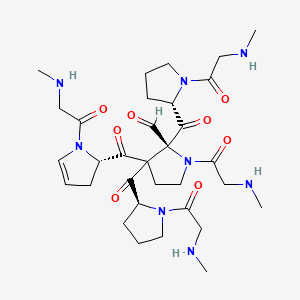
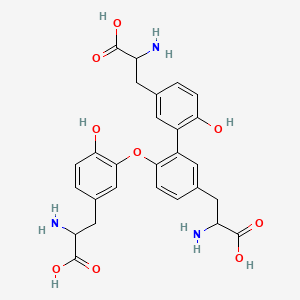
![[(2S,3S,5R)-2-(chloromethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-nitrophenyl) hydrogen phosphate](/img/structure/B1212457.png)
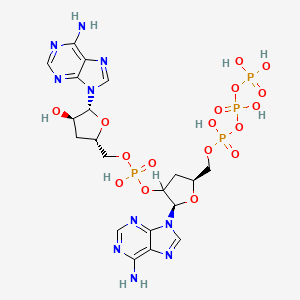

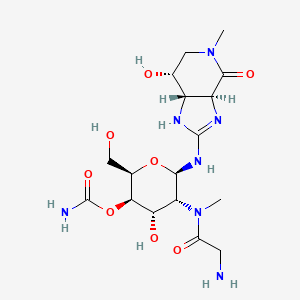

![N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide](/img/structure/B1212464.png)

![2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine](/img/structure/B1212468.png)



